Benzyl N-(3-chloro-5-nitrophenyl)carbamate
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Overview
Description
Benzyl N-(3-chloro-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-chloro-5-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of benzyl chloroformate with 3-chloro-5-nitroaniline in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-chloro-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, and various nucleophiles.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3-chloro-5-aminophenylcarbamate.
Oxidation: Benzyl carbamate.
Scientific Research Applications
Benzyl N-(3-chloro-5-nitrophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and antioxidant activities.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of Benzyl N-(3-chloro-5-nitrophenyl)carbamate involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The carbamate moiety can also inhibit enzymes by carbamoylation of active site residues, affecting various biochemical pathways.
Comparison with Similar Compounds
- Benzyl N-(4-nitrophenyl)carbamate
- Benzyl N-(3-chlorophenyl)carbamate
- Benzyl N-(3-nitrophenyl)carbamate
Comparison: Benzyl N-(3-chloro-5-nitrophenyl)carbamate is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This dual substitution can enhance its reactivity and biological activity compared to compounds with only one substituent. The combination of these groups can also influence the compound’s physicochemical properties, making it suitable for specific applications in medicinal and materials chemistry.
Properties
IUPAC Name |
benzyl N-(3-chloro-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURUKQNWSNPMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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